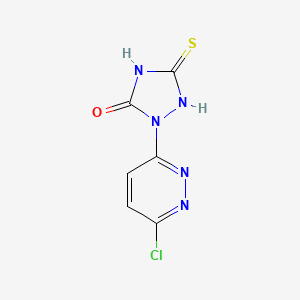
2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one
Overview
Description
2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the 6-position and a triazolidinone ring with a sulfur atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one typically involves the condensation of 6-chloropyridazine derivatives with appropriate triazolidinone precursors. One common method involves the reaction of 6-chloropyridazine with thiourea under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridazine ring or the triazolidinone ring.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridazine derivatives .
Scientific Research Applications
2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial and antifungal agent in various studies.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridazin-3-yl derivatives: These compounds share the pyridazine ring with a chlorine substitution and have been studied for their biological activities.
Triazolidinone derivatives: Compounds with similar triazolidinone rings have been explored for their medicinal properties.
Uniqueness
2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one is unique due to the combination of the pyridazine and triazolidinone rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5OS/c7-3-1-2-4(10-9-3)12-6(13)8-5(14)11-12/h1-2H,(H2,8,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICDHZJGNGBHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N2C(=O)NC(=S)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50523113 | |
| Record name | 2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87977-22-8 | |
| Record name | 2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


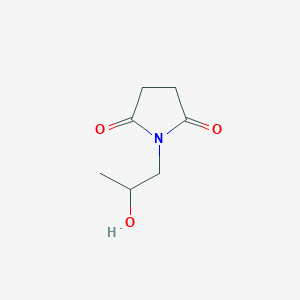
![Ethyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B3359837.png)
![1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B3359841.png)
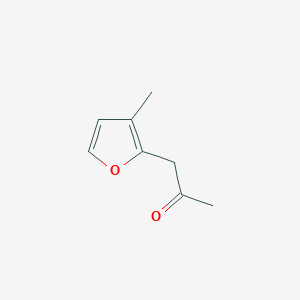
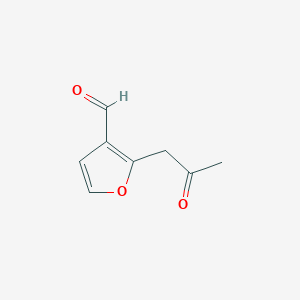
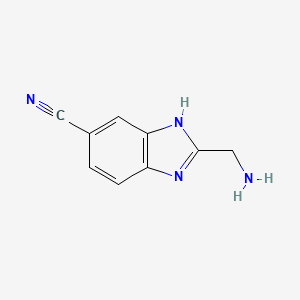
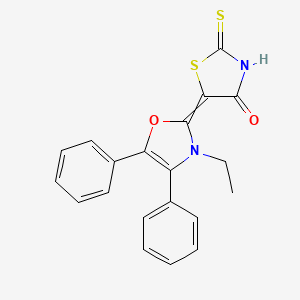
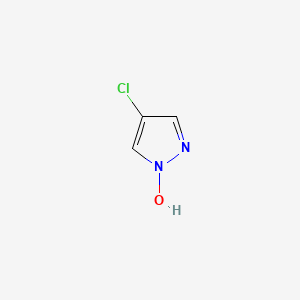
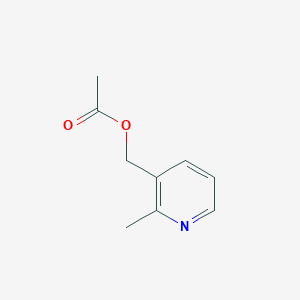
![6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3359894.png)
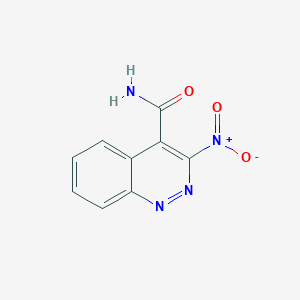
![1-Chloropyrimido[4,5-c]cinnoline](/img/structure/B3359900.png)
![1-Methoxypyrimido[4,5-C]cinnoline](/img/structure/B3359902.png)
![2,2,2-Trifluoro-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B3359907.png)
